
An In-depth Technical Guide to Histone H3 (1-
25), Amide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Histone H3 (1-25), amide

Cat. No.: B13922695

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the histone H3 (1-25) amide peptide, a

critical region of the histone H3 protein that plays a pivotal role in epigenetic regulation. This

document details its sequence, structural characteristics, and the complex interplay of post-

translational modifications (PTMs) that govern its function. It is intended to be a valuable

resource for researchers investigating chromatin biology and for professionals involved in the

development of epigenetic-targeted therapeutics.

Histone H3 (1-25), Amide: Sequence and
Physicochemical Properties
The histone H3 (1-25), amide is a synthetic peptide corresponding to the first 25 amino acids

of the N-terminal tail of the human histone H3 protein, with an amidated C-terminus. This

region is intrinsically disordered and highly subject to a variety of post-translational

modifications.

Sequence: ARTKQTARKSTGGKAPRKQLATKAA-NH₂[1]
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Table 1: Physicochemical Properties of Histone H3 (1-25), Amide

Property Value Reference

Molecular Formula C₁₁₀H₂₀₂N₄₂O₃₂ [1]

Molecular Weight 2625.1 g/mol [1]

Purity ≥95% [1]

Formulation Solid [1]

Solubility 1 mg/ml in Water [1]

Structural Context of the Histone H3 N-Terminal Tail
In the context of the nucleosome, the fundamental repeating unit of chromatin, the histone H3

N-terminal tail protrudes from the globular core. While the core histone structure is well-defined,

the N-terminal tails are flexible and not fully resolved in many crystal structures of the

nucleosome core particle. However, their dynamic nature is crucial for their function, allowing

them to interact with DNA, other histone proteins, and a vast array of chromatin-modifying and

effector proteins. The structure of the nucleosome, including the histone H3 tail, can be

visualized using data from the Protein Data Bank (PDB), such as PDB ID: 1KX5.

Quantitative Data: Enzyme Kinetics and Binding
Affinities
The post-translational modifications of the histone H3 (1-25) tail are dynamically regulated by

enzymes and recognized by specific protein domains. The following tables summarize key

quantitative data related to these interactions.

Table 2: Kinetic Parameters of Histone Methyltransferases (HMTs) for H3 Peptides

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b13922695/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-histone-h3-1-25-amide
https://www.caymanchem.com/product/27521/histone-h3-1-25-amide-human-mouse-rat-porcine-bovine-trifluoroacetate-salt
https://www.caymanchem.com/product/27521/histone-h3-1-25-amide-human-mouse-rat-porcine-bovine-trifluoroacetate-salt
https://www.caymanchem.com/product/27521/histone-h3-1-25-amide-human-mouse-rat-porcine-bovine-trifluoroacetate-salt
https://www.caymanchem.com/product/27521/histone-h3-1-25-amide-human-mouse-rat-porcine-bovine-trifluoroacetate-salt
https://www.caymanchem.com/product/27521/histone-h3-1-25-amide-human-mouse-rat-porcine-bovine-trifluoroacetate-salt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13922695?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Substrate
K_m_
(Peptide)
(µM)

K_m_
(SAM) (µM)

k_cat_ (h⁻¹) Reference

G9a (murine)
H3 (1-21)

wild type
0.9 1.8 88 [2]

G9a (murine)
H3 (1-21)

K4A
1.0 0.6 32 [2]

SUV39H2 H3 (1-21) 9.9 1.27 - [3]

EHMT1
H3K9me0

peptide
- - ~0.6 (min⁻¹) [4]

EHMT2
H3K9me0

peptide
- - ~1.5 (min⁻¹) [4]

SUV39H1
H3K9me0

peptide
- - ~0.4 (min⁻¹) [4]

SUV39H2
H3K9me0

peptide
- - ~4 (min⁻¹) [4]

Note: k_cat values for EHMT1, EHMT2, SUV39H1, and SUV39H2 were reported for different

methylation states and are presented here for the initial methylation event.

Table 3: Dissociation Constants (K_d_) for Histone H3 Peptide Interactions
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Reader
Protein/Antibo
dy

Peptide Ligand K_d_ (nM) K_d_ (µM) Reference

Anti-H3K4me3

antibody

H3K4me3

peptide
0.21 [5]

Anti-H3K9me3

antibody (Lot 1)

H3K9me3

peptide
>1 [5]

Anti-H3K9me3

antibody (Lot 2)

H3K9me3

peptide
>1 [5]

BPTF-PB H3R2meK4me3 13 [6]

BPTF-PB H3K4me3K9ac 15.8 [6]

BPTF-PB H3K4me3K9bu 27.6 [6]

BPTF-PB H3K4me3K9cr 17.5 [6]

BPTF-PB H3K4me3K9hib 14.1 [6]

TAF3PHD
H3(1-

15)K4me3Q5ser
0.019 [7]

Signaling Pathways and Experimental Workflows
The post-translational modifications on the Histone H3 (1-25) tail do not occur in isolation but

rather form a complex signaling network, often referred to as the "histone code." This code is

written by enzymes that add modifications ("writers"), removed by enzymes that remove them

("erasers"), and interpreted by proteins that bind to specific modifications ("readers").
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Caption: Signaling pathway of Histone H3 N-terminal tail modifications.
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Start: Prepare Reagents
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Caption: Experimental workflow for a radioactive histone methyltransferase (HMT) assay.
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Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted for the use of the Histone H3 (1-25) amide peptide as a substrate and

is based on radiometric detection using ³H-labeled S-adenosylmethionine (SAM).

Materials:

Purified recombinant histone methyltransferase (e.g., G9a, SUV39H2)

Histone H3 (1-25), amide peptide

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)

SDS-PAGE loading buffer

SDS-PAGE gels

Scintillation cocktail and vials

Scintillation counter

Phosphorimager or X-ray film for autoradiography

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

1-5 µg of Histone H3 (1-25) amide peptide

0.1-1 µM of purified HMT

1 µL of ³H-SAM (specific activity will determine the final concentration)

2X Reaction Buffer to a final concentration of 1X

Nuclease-free water to a final volume of 20 µL
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Initiate Reaction: Add the HMT to the reaction mixture to start the reaction.

Incubation: Incubate the reaction at 30°C for 1 hour. For kinetic studies, time points should

be taken at various intervals.

Stop Reaction: Terminate the reaction by adding 5 µL of 4X SDS-PAGE loading buffer and

heating at 95°C for 5 minutes.

Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage

until the dye front reaches the bottom.

Detection:

Scintillation Counting: Excise the gel band corresponding to the peptide, place it in a

scintillation vial with a scintillation cocktail, and measure the incorporated radioactivity

using a scintillation counter.

Autoradiography: Dry the gel and expose it to a phosphor screen or X-ray film to visualize

the radiolabeled peptide.

Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to quantitatively determine the binding affinity (K_d_), stoichiometry

(n), and thermodynamic parameters (ΔH and ΔS) of interactions between the Histone H3 (1-25)

peptide (or its modified versions) and a "reader" protein domain.

Materials:

Purified "reader" protein (e.g., Bromodomain, Chromodomain)

Synthetic Histone H3 (1-25) amide peptide (unmodified or with specific PTMs)

ITC instrument (e.g., MicroCal ITC200)

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Syringes and sample cell for the ITC instrument
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Procedure:

Sample Preparation:

Dialyze both the protein and the peptide extensively against the same batch of dialysis

buffer to minimize buffer mismatch effects.

Accurately determine the concentrations of both the protein and the peptide solutions

using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).

Degas both solutions immediately before the experiment to prevent air bubbles in the

system.

Instrument Setup:

Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.

Set the experimental temperature (e.g., 25°C).

Loading Samples:

Typically, the protein solution (e.g., 10-50 µM) is loaded into the sample cell.

The peptide solution (e.g., 100-500 µM, typically 10-fold higher concentration than the

protein) is loaded into the injection syringe.

Titration:

Perform a series of small, sequential injections of the peptide solution into the protein

solution in the sample cell.

The instrument measures the heat change associated with each injection.

Data Analysis:

The raw data (heat pulses) are integrated to generate a binding isotherm.
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Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using

the instrument's software to determine the K_d_, n, and ΔH. The change in entropy (ΔS)

can then be calculated.

This in-depth guide provides a foundational understanding of the Histone H3 (1-25) amide

peptide, its properties, and its central role in the epigenetic landscape. The provided data and

protocols serve as a practical resource for researchers and developers in the field of chromatin

biology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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